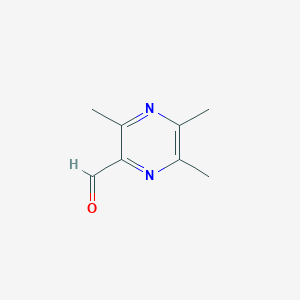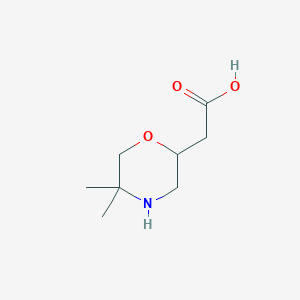
2-(5-Hydroxyisoxazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxyisoxazol-3-yl)acetic acid is a heterocyclic compound that belongs to the isoxazole family. It is characterized by the presence of a hydroxyl group at the 5-position of the isoxazole ring and an acetic acid moiety attached to the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxyisoxazol-3-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with unsaturated compounds. One common method is the (3 + 2) cycloaddition reaction, which proceeds regioselectively to form the isoxazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxyisoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, ketones, and aldehydes, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(5-Hydroxyisoxazol-3-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Hydroxyisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as a proteasome inhibitor, it binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different ring structure.
Isoxazole derivatives: Compounds with variations in the substitution pattern on the isoxazole ring, such as 3,5-dimethylisoxazole.
Uniqueness
2-(5-Hydroxyisoxazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and acetic acid moiety at the 3-position make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-oxo-2H-1,2-oxazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-4(8)1-3-2-5(9)10-6-3/h2,6H,1H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRSNTMCCUHBTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NOC1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














